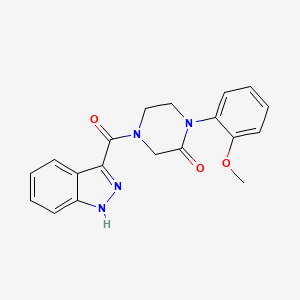

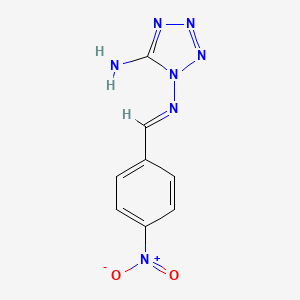

![molecular formula C15H13ClN2O4S B5536867 4-[(3-chloro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5536867.png)

4-[(3-chloro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoxalinone derivatives often involves reactions between specific phenyl components and quinoxalinone structures. For instance, Hayun et al. (2012) described the synthesis of a related compound through the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas, demonstrating the typical approach of synthesizing sulfonyl-substituted quinoxalinones (Hayun et al., 2012).

Molecular Structure Analysis

The molecular structure of quinoxalinone derivatives reveals significant insights into their chemical behavior. Alavi et al. (2017) investigated the green synthesis of novel quinoxaline sulfonamides, showcasing the molecular frameworks that contribute to their antibacterial activity. These structures are characterized by their quinoxalinone backbone and substituted sulfonamide groups, providing a basis for understanding the molecular architecture of 4-[(3-chloro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone (Alavi et al., 2017).

Chemical Reactions and Properties

The reactivity of quinoxalinone derivatives is influenced by their structural components. The presence of sulfonamide groups can lead to various chemical reactions, including sulfonylation, amidation, and interactions with other chemical entities. For example, Batanero and Barba (2003) described the electrosynthesis of dichloro-substituted quinolinones, illustrating the types of chemical transformations these compounds can undergo (Batanero & Barba, 2003).

Physical Properties Analysis

The physical properties of quinoxalinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Wang et al. (2010) provided insights into the crystal structure of a thiophene ring-fused quinoline derivative, offering a glimpse into the solid-state characteristics of such compounds (Wang et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are fundamental to understanding the behavior of quinoxalinone derivatives. Shi et al. (2023) explored the metal-free sulfonylation of quinoxalinones, demonstrating an innovative approach to modifying these compounds' chemical properties to synthesize 2-sulfonyloxylated quinoxalines, highlighting the versatility and wide range of reactions these compounds can participate in (Shi et al., 2023).

科学的研究の応用

Synthesis and Chemical Properties

Quinoxaline derivatives are synthesized through various chemical reactions, highlighting their versatile nature. A notable study describes the green synthesis of novel quinoxaline sulfonamides, showcasing a facile method for creating different quinoxalines with antibacterial activity. This process involves the reaction of o-phenylene diamine with 2-bromoacetophenones in ethanol under catalyst-free conditions, leading to the synthesis of several sulfonamides from 2-(4-methoxyphenyl)-quinoxaline. These compounds exhibited significant antibacterial activities against Staphylococcus spp. and Escherichia coli bacteria (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Biological Applications

Quinoxaline derivatives have been evaluated for various biological activities, including their role as antibacterial agents. The aforementioned study on quinoxaline sulfonamides highlighted their potential in combating bacterial infections due to their antibacterial properties. This underscores the potential of quinoxaline derivatives in the development of new antibacterial drugs, addressing the growing concern over antibiotic resistance (Alavi et al., 2017).

作用機序

Safety and Hazards

特性

IUPAC Name |

4-(3-chloro-4-methoxyphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4S/c1-22-14-7-6-10(8-11(14)16)23(20,21)18-9-15(19)17-12-4-2-3-5-13(12)18/h2-8H,9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZANRGJGWABKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203954 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(3-Chloro-4-methoxy-benzenesulfonyl)-3,4-dihydro-1H-quinoxalin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5536784.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5536797.png)

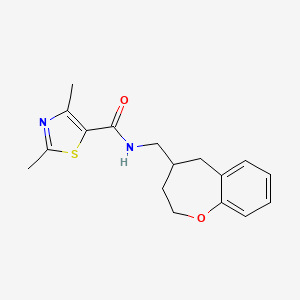

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone](/img/structure/B5536801.png)

![3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5536809.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5536852.png)

![rel-(4aR,7aS)-1-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-4-pyrimidinyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5536862.png)

![7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536888.png)

![N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5536904.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5536909.png)